Methotrexate-d3 is an internal standard for the quantification of methotrexate . It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation . It is known to induce adenosine release, which mediates many of its anti-inflammatory effects, including the reduction of proinflammatory cytokines . Formulations containing Methotrexate-d3 have been used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions .
The synthesis of Methotrexate-d3 involves complex biochemical processes. It is metabolized to 7-hydroxymethotrexate (7-OH-MTX), 2,4-diamino-N10-methylpteroic acid (DAMPA), and the active MTX polyglutamates (MTXPGs) in the liver, intestine, and red blood cells (RBCs), respectively .
The molecular formula of Methotrexate-d3 is C20H19D3N8O5 . The structure is similar to folic acid and aminopterin . The InChI code is InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 .
Methotrexate-d3 undergoes various chemical reactions in the body. It is metabolized to 7-hydroxymethotrexate (7-OH-MTX), 2,4-diamino-N10-methylpteroic acid (DAMPA), and the active MTX polyglutamates (MTXPGs) in the liver, intestine, and red blood cells (RBCs), respectively .
Methotrexate-d3 is a solid substance with a molecular weight of 457.5 . It is soluble in DMF (14 mg/ml), DMSO (3 mg/ml), and PBS (pH 7.2, 1 mg/ml) .
Methotrexate-d3 is synthesized from methotrexate through a process that replaces specific hydrogen atoms with deuterium. It falls under the broader classification of antimetabolites and antifolates, which are compounds that interfere with DNA and RNA synthesis by mimicking natural substrates.
The synthesis of methotrexate-d3 typically involves the following steps:
Methotrexate-d3 retains the core structure of methotrexate but with deuterium atoms replacing specific hydrogen atoms. The molecular formula for methotrexate-d3 can be represented as C₁₆D₃H₁₈N₇O₆S, where three hydrogen atoms have been substituted with deuterium.
Methotrexate-d3 can participate in various chemical reactions similar to its parent compound:
Methotrexate-d3 exerts its pharmacological effects primarily through inhibition of dihydrofolate reductase. This action leads to:
The efficacy of methotrexate-d3 can be quantitatively assessed through pharmacokinetic studies that measure plasma concentration over time using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Methotrexate-d3 has several important applications in scientific research:
Methotrexate-d3 (Amethopterin-d3) is a stable isotope-labeled analog of methotrexate where three hydrogen atoms at the N-methyl group (-CH₃) are substituted with deuterium atoms (-CD₃). This specific deuteration pattern results in the molecular formula C₂₀H₁₉D₃N₈O₅ and a molecular weight of 457.46 g/mol, representing a +3 Da mass shift compared to non-deuterated methotrexate (C₂₀H₂₂N₈O₅, 454.44 g/mol) [1] [7]. The compound retains the core structural features of methotrexate: a pteridine ring, p-aminobenzoic acid, and L-glutamic acid moieties. The chiral center at the glutamate α-carbon maintains the (S)-configuration, crucial for biological activity [5] [6].
The isotopic purity typically exceeds 98%, ensuring minimal interference from unlabeled species in analytical applications [8]. Spectroscopic characterization confirms the deuteration site: Nuclear Magnetic Resonance (NMR) shows absence of the characteristic singlet for the N-methyl protons at ~2.8 ppm, while mass spectrometry displays characteristic mass shifts in fragmentation patterns (e.g., m/z 308 → 311 for the pteroyl fragment) [1] [4]. Key structural identifiers include:
[2H]C([2H])([2H])N(Cc1cnc2nc(N)nc(N)c2n1)c3ccc(cc3)C(=O)NC(CCC(O)=O)C(O)=O
[5]FBOZXECLQNJBKD-FIBGUPNXSA-N
[5]Table 1: Structural and Isotopic Data for Methotrexate-d3
Property | Specification |
---|---|
CAS Registry Number | 432545-63-6 |
Molecular Formula | C₂₀H₁₉D₃N₈O₅ |
Systematic Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
Isotopic Label Position | N-methyl group (-CD₃) |
Molecular Weight | 457.46 g/mol |
Isotopic Purity | ≥98% |
Chiral Configuration | (S) at glutamate α-carbon |
Methotrexate-d3 exhibits physicochemical properties largely analogous to its non-deuterated counterpart due to the minimal mass difference and identical electronic structure. The compound is typically supplied as a white to yellow crystalline solid with a melting point of approximately 210°C (with decomposition) [7]. Its solubility profile is pH-dependent:
Stability considerations are paramount for handling and storage. The solid form is stable for at least 3 years when stored desiccated at -20°C, protected from light and moisture [1] [4]. In solution, stability varies significantly:
Crystallographic data indicates that deuteration does not alter the crystal lattice structure significantly, maintaining the monoclinic P2₁ space group observed in non-deuterated methotrexate. The primary crystal packing interactions involve hydrogen bonding between the pteridine amino groups and glutamate carboxylates, with π-π stacking of aromatic rings [7]. The compound's flammability (Flash Point: 9.7°C) necessitates careful handling, particularly for solvent-based solutions [5] [7].
The strategic deuteration of methotrexate minimally impacts its inherent chemical and biological properties while providing distinct advantages for research applications. Key comparisons include:
Chemical Behavior and Reactivity:Methotrexate-d3 demonstrates near-identical chemical reactivity to methotrexate. Both compounds function as potent competitive inhibitors of dihydrofolate reductase (DHFR), with deuterium substitution causing negligible alteration to the binding affinity. This is attributed to the distal location of the N-methyl group from the pteridine ring's interaction site with DHFR [3] [7]. The ionization constants (pKa values) and partition coefficients (LogP) are virtually identical, leading to superimposable chromatographic retention times under standard conditions [5].
Spectral Properties:While UV-Vis spectra are identical due to the involvement of non-deuterated chromophores, mass spectrometry reveals clear differentiation. Methotrexate-d3 displays a +3 Da shift in molecular ion peaks ([M+H]⁺ m/z 458.46 vs. 455.44 for methotrexate) and characteristic fragment ions, enabling unambiguous distinction [1] [5]. Minor isotopic differences in NMR spectra include the absence of the N-methyl proton signal and isotopic shifts in adjacent protons [4].
Metabolic Tracing Applications:The primary research utility of methotrexate-d3 lies in its use as an internal standard for quantitative mass spectrometry. Its near-identical extraction efficiency, ionization yield, and chromatographic behavior to methotrexate allow for highly accurate quantification in complex matrices (e.g., serum, environmental samples) while eliminating matrix effects and instrument variability through isotope dilution mass spectrometry (IDMS) [5]. Furthermore, deuterium labeling enables studies of methotrexate's environmental fate (e.g., transformation products in activated sludge systems) without interference from endogenous methotrexate [3] [7].
Table 2: Comparative Properties of Methotrexate-d3 and Methotrexate
Property | Methotrexate-d3 | Methotrexate | Significance of Difference |
---|---|---|---|
Molecular Formula | C₂₀H₁₉D₃N₈O₅ | C₂₀H₂₂N₈O₅ | Enables mass spectrometric differentiation |
Molecular Weight | 457.46 g/mol | 454.44 g/mol | +3 Da shift |
CAS Number | 432545-63-6 | 59-05-2 | Unique identifier |
DHFR Inhibition | Equivalent potency | Reference standard | Biologically equivalent activity |
Primary Research Use | Internal standard, tracer | Therapeutic agent, reference | Deuterium enables tracking and quantification |
Chromatographic Retention | Nearly identical | Reference | Ensures co-elution for accurate IDMS |
Mass Spectra (ESI+) | [M+H]⁺ m/z 458.46 | [M+H]⁺ m/z 455.44 | Key diagnostic feature for detection |